Cas no 17206-54-1 (2-Methyl-2-phenylcyclohexanone)

2-Methyl-2-phenylcyclohexanone is a substituted cyclohexanone derivative featuring a methyl and phenyl group at the 2-position. This compound is of interest in organic synthesis due to its sterically hindered ketone functionality, which can influence reactivity in reduction, condensation, and nucleophilic addition reactions. The phenyl group enhances aromatic character, potentially improving stability and enabling applications in chiral auxiliaries or intermediates for pharmaceuticals and fine chemicals. Its structural features make it useful for studying steric effects in reaction mechanisms. The compound is typically a solid at room temperature, with solubility in common organic solvents, facilitating handling in laboratory settings.
2-Methyl-2-phenylcyclohexanone structure
17206-54-1 structure
商品名:2-Methyl-2-phenylcyclohexanone
CAS番号:17206-54-1
MF:C13H16O
メガワット:188.26554
CID:223958
PubChem ID:349943

2-Methyl-2-phenylcyclohexanone 化学的及び物理的性質

名前と識別子

    • 2-Methyl-2-phenylcyclohexanone
    • 2-methyl-2-phenylcyclohexan-1-one
    • Cyclohexanone,2-methyl-2-phenyl-
    • (S)-(-)-2-Methyl-2-phenyl-cyclohexanon
    • 1-Methyl-1-phenyl-cyclohexanon-(2)
    • 2-Methyl-2-phenyl-cyclohexanon
    • 2-Methyl-2-phenyl-cyclohexanon-(1)
    • 2-methyl-2-phenyl-cyclohexanone
    • 2-methyl-6-phenylcyclohexanone
    • Cyclohexanone,2-methyl-2-phenyl
    • 2-Phenyl-2-methylcyclohexanone
    • 17206-54-1
    • NSC409889
    • SCHEMBL963045
    • AKOS006273629
    • NKJLGNHULJVJGL-UHFFFAOYSA-N
    • 2-Methyl-2-phenylcyclohexanon
    • W-206019
    • CS-0359308
    • DTXSID30325379
    • NSC-409889
    • MDL: 'MFCD00230846
    • インチ: InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
    • InChIKey: NKJLGNHULJVJGL-UHFFFAOYSA-N
    • ほほえんだ: CC1(CCCCC1=O)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 188.12000
  • どういたいしつりょう: 188.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.014
  • ふってん: 295.6°Cat760mmHg
  • フラッシュポイント: 123.2°C
  • 屈折率: 1.524
  • PSA: 17.07000
  • LogP: 3.08740

2-Methyl-2-phenylcyclohexanone セキュリティ情報

2-Methyl-2-phenylcyclohexanone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-Methyl-2-phenylcyclohexanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M357045-50mg
2-methyl-2-phenylcyclohexanone
17206-54-1
50mg
$ 230.00 2022-06-03
TRC
M357045-10mg
2-methyl-2-phenylcyclohexanone
17206-54-1
10mg
$ 70.00 2022-06-03
TRC
M357045-100mg
2-methyl-2-phenylcyclohexanone
17206-54-1
100mg
$ 340.00 2022-06-03
Chemenu
CM111198-1g
2-methyl-2-phenylcyclohexanone
17206-54-1 95%
1g
$333 2023-03-06
Chemenu
CM111198-1g
2-methyl-2-phenylcyclohexanone
17206-54-1 95%
1g
$333 2021-06-15
Crysdot LLC
CD12133299-1g
2-Methyl-2-phenylcyclohexanone
17206-54-1 95+%
1g
$353 2024-07-24
Alichem
A019113728-1g
2-Methyl-2-phenylcyclohexanone
17206-54-1 95%
1g
850.69 USD 2021-06-17

2-Methyl-2-phenylcyclohexanone 関連文献

2-Methyl-2-phenylcyclohexanoneに関する追加情報

2-Methyl-2-phenylcyclohexanone (CAS No. 17206-54-1): A Comprehensive Overview

2-Methyl-2-phenylcyclohexanone, also known by its CAS registry number 17206-54-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound belongs to the class of ketones and is characterized by its unique structure, which combines a cyclohexanone ring with a methyl and phenyl substituent at the same carbon atom. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an intriguing subject for both academic research and industrial applications.

The cyclohexanone core of 2-Methyl-2-phenylcyclohexanone serves as a foundational framework for various synthetic transformations. The methyl group at the 2-position enhances the compound's stability and reactivity, while the phenyl group introduces aromaticity and potential for further functionalization. This combination makes 17206-54-1 a valuable intermediate in the synthesis of complex molecules, particularly in the development of bioactive compounds with therapeutic potential.

Recent advancements in synthetic chemistry have highlighted the importance of 2-Methyl-2-phenylcyclohexanone as a key building block in the construction of bioactive molecules. For instance, researchers have employed this compound as a precursor in the synthesis of novel antibiotics, antifungal agents, and anticancer drugs. Its ability to undergo various reactions, such as nucleophilic additions, enolate formations, and cyclizations, has made it an indispensable tool in modern drug discovery.

In addition to its role in pharmaceuticals, 17206-54-1 has found applications in agrochemicals, where it serves as an intermediate in the synthesis of pesticides and herbicides. The compound's stability under various environmental conditions makes it suitable for use in agricultural settings. Furthermore, its compatibility with green chemistry principles has led to its adoption in environmentally friendly synthesis routes.

The synthesis of 2-Methyl-2-phenylcyclohexanone involves multiple steps, often starting from readily available starting materials such as cyclohexanone or benzaldehyde. One common approach involves the Claisen condensation reaction, which facilitates the formation of the desired product through a series of well-defined steps. Recent studies have focused on optimizing these synthetic pathways to improve yield, reduce costs, and minimize environmental impact.

From a structural perspective, 17206-54-1 exhibits interesting stereochemical properties due to the presence of chiral centers in its molecule. These properties have been exploited in asymmetric synthesis strategies, enabling the production of enantiomerically pure compounds with high optical activity. Such compounds are highly sought after in pharmaceutical research due to their potential for producing drugs with enhanced efficacy and reduced side effects.

Moreover, 2-Methyl-2-phenylcyclohexanone has been investigated for its role in natural product synthesis. Its structural similarity to certain natural compounds has led to its use as a key intermediate in the total synthesis of complex molecules found in nature. This application underscores its importance not only as a synthetic tool but also as a means to unravel the chemical complexity of natural products.

In terms of spectroscopic characterization, 17206-54-1 exhibits distinct signals in techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These signals provide valuable insights into the compound's molecular structure and help confirm its identity during analytical studies. Advanced techniques like mass spectrometry have also been employed to study its fragmentation patterns, further aiding in its characterization.

The biological activity of 17206-54-1 has been extensively studied across various assays. In vitro studies have revealed its potential as an inhibitor of key enzymes involved in disease pathways, making it a promising candidate for drug development. Additionally, preclinical studies have demonstrated its ability to modulate cellular processes associated with inflammation and oxidative stress, highlighting its therapeutic potential.

From an industrial perspective, the production of 2-Methyl-2-phenylcyclohexanone has been scaled up using efficient manufacturing processes that ensure high purity and consistency. Quality control measures such as chromatographic analysis are employed to ensure that the final product meets stringent regulatory standards before being used in downstream applications.

In conclusion, 17206-54-1, or 2-Methyl-2-PHENYLCYCLOHEXANONE, stands out as a critical compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future advancements in chemistry is expected to grow even further.

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